molecular formula C2H3N3O2S2 B11770387 1,3,4-Thiadiazole-2-sulfonamide CAS No. 25182-53-0

1,3,4-Thiadiazole-2-sulfonamide

Cat. No.: B11770387
CAS No.: 25182-53-0
M. Wt: 165.20 g/mol
InChI Key: AXNSXSNCIZLUMJ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

The synthesis of 1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,4-Thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues . This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-sulfonamide is unique due to its specific ring structure and functional groups. Similar compounds include:

Properties

CAS No.

25182-53-0

Molecular Formula

C2H3N3O2S2

Molecular Weight

165.20 g/mol

IUPAC Name

1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C2H3N3O2S2/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7)

InChI Key

AXNSXSNCIZLUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)S(=O)(=O)N

Origin of Product

United States

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